molecular formula C23H23NO5 B14106939 1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14106939
M. Wt: 393.4 g/mol
InChI Key: DHBZTNXGGVAIMU-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxypropyl group, and a methyl group attached to a dihydrochromeno-pyrrole core

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H23NO5/c1-3-28-16-7-4-6-15(13-16)20-19-21(26)17-12-14(2)8-9-18(17)29-22(19)23(27)24(20)10-5-11-25/h4,6-9,12-13,20,25H,3,5,10-11H2,1-2H3

InChI Key

DHBZTNXGGVAIMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)OC4=C(C3=O)C=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction with an appropriate amine derivative.

    Functional Group Modifications: The ethoxyphenyl, hydroxypropyl, and methyl groups can be introduced through various substitution reactions, using reagents such as ethyl iodide, propylene oxide, and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various cellular pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-Ethoxyphenyl)-2-(3-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features

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